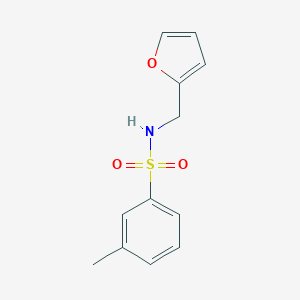![molecular formula C26H25N5O3 B263868 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique structure and potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its potential therapeutic properties. This compound has shown promise in the treatment of cancer and inflammatory diseases. Additionally, this compound is relatively easy to synthesize using the one-pot three-component reaction method.
One of the limitations of using this compound in lab experiments is its complex structure. This can make it difficult to study the compound's mechanism of action and its interactions with other molecules. Additionally, the potential therapeutic properties of this compound have not yet been fully explored, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One direction is the exploration of this compound's potential therapeutic properties in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the compound's mechanism of action and its interactions with other molecules. Finally, the safety and efficacy of this compound need to be further studied to determine its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot three-component reaction. This method involves the reaction of 2-aminopyrimidine, ethyl 4-hydroxy-3-methoxybenzoate, and chalcone in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has shown potential in several areas of scientific research. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C26H25N5O3 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C26H25N5O3/c1-4-34-21-13-18(10-11-20(21)32)19-14-22(33)29-25-23(19)24(17-8-6-5-7-9-17)30-31(25)26-27-15(2)12-16(3)28-26/h5-13,19,30,32H,4,14H2,1-3H3 |
Clave InChI |
PINSJFADTGVYSV-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3C4=NC(=CC(=N4)C)C)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



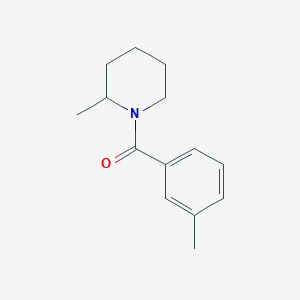
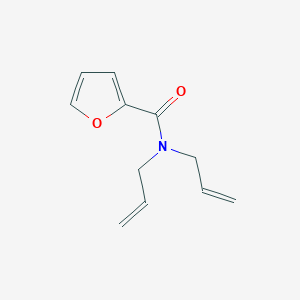


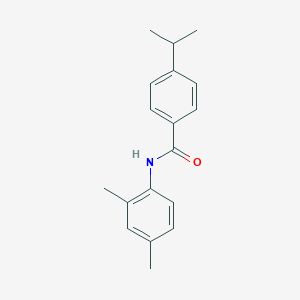
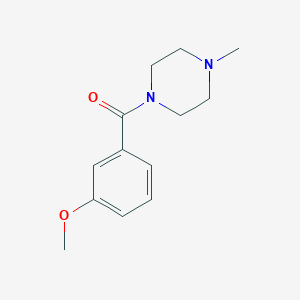



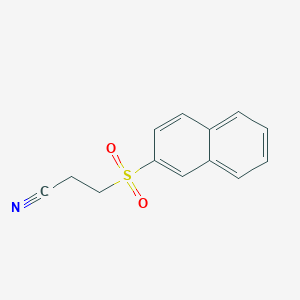

![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
